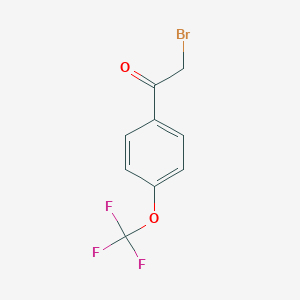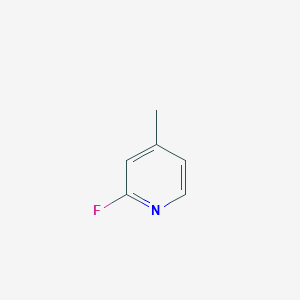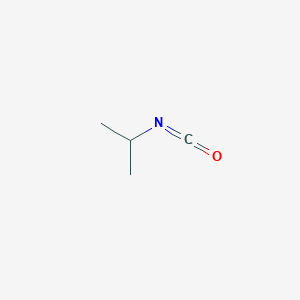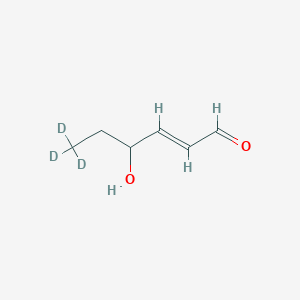
Cefbuperazone
Overview
Description
Cefbuperazone is a drug that is still under experimental investigation . It is a small molecule with a chemical formula of C22H29N9O9S2 . It is often compared to Cefoperazone, a third-generation cephalosporin antibiotic .
Synthesis Analysis
A synthesis method for this compound involves several steps, including alcoholysis and purification treatment . The intermediate III obtained in step (4) is dissolved in methanol, reacted with a hydrochloric acid solution under stirring to complete the reaction, and then the methanol is evaporated under reduced pressure .
Molecular Structure Analysis
This compound has a molecular weight of 627.65 Da and a monoisotopic mass of 627.152954 Da . It has 18 hydrogen bond acceptors, 4 hydrogen bond donors, and 10 freely rotating bonds . Its polar surface area is 280 Å2 .
Chemical Reactions Analysis
This compound may interact with other drugs, potentially altering their excretion rates . For example, it may decrease the excretion rate of Abacavir, potentially resulting in a higher serum level .
Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its molar refractivity is 148.5±0.5 cm3, and its molar volume is 354.2±7.0 cm3 . It has a polarizability of 58.9±0.5 10-24 cm3 and a surface tension of 82.7±7.0 dyne/cm .
Scientific Research Applications
Role in Multidrug Resistance-Associated Protein 2 (Abcc2) Research
Cefbuperazone has been used in studies to understand the role of Multidrug Resistance-Associated Protein 2 (Abcc2) in the molecular weight-dependent biliary excretion of β-lactam antibiotics . The research found that this compound, along with other cephalosporins, are mainly excreted into bile and this process is molecular weight-dependent .
Interaction with Breast Cancer Resistance Protein (Bcrp)
Research has shown that this compound is accepted as a substrate by the Breast Cancer Resistance Protein (Bcrp) . This suggests that Bcrp also contributes to the molecular weight-dependent biliary excretion of β-lactam antibiotics, including this compound .
In vitro Activity Against Anaerobic Bacteria
This compound has been studied for its in vitro activity against anaerobic bacteria . The level of activity of this compound was found to be higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins .
Comparison with Other Cephalosporins
The activity of this compound has been compared to that of other cephalosporins, such as cefoxitin, cefoperazone, cefotaxime, ceftizoxime, and cefmenoxime . It was found that the activity of this compound was comparable to that of moxalactam against all groups tested .
Synergistic Activity with Cefoxitin
This compound has shown synergistic activity when combined with cefoxitin against resistant strains of B. fragilis . This suggests that this compound could be used in combination therapies to enhance the effectiveness of treatment .
Interaction with Verapamil
This compound may decrease the excretion rate of Verapamil, which could result in a higher serum level . This interaction could have implications for the use of this compound in patients who are also taking Verapamil .
Safety and Hazards
Future Directions
As Cefbuperazone is still under experimental investigation, future research will likely focus on fully annotating its pharmacological properties, including its indication, contraindications, pharmacodynamics, absorption, distribution, metabolism, elimination, half-life, clearance, adverse effects, toxicity, and pathways .
Mechanism of Action
Target of Action
Cefbuperazone is a second-generation cephamycin antibiotic . Like all beta-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
This compound binds to the PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to changes in the bacterial cell wall, making it unstable and leading to cell lysis .
Biochemical Pathways
It is known that the drug interferes with the synthesis of the bacterial cell wall, leading to cell lysis . This disruption of the cell wall synthesis pathway results in the death of the bacteria, thereby exerting its antibacterial effects.
Pharmacokinetics
It has been observed that this compound shows a linear pharmacokinetic profile in healthy volunteers, with a maximum excretion rate in urine 2 hours after infusion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the elimination of the bacterial infection.
properties
IUPAC Name |
(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRCGPDNDCXFR-CYWZMYCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024595 | |
| Record name | Cefbuperazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76610-84-9 | |
| Record name | Cefbuperazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefbuperazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefbuperazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefbuperazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFBUPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cefbuperazone?
A1: this compound is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify this compound. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of this compound. []
Q4: Can this compound sodium be administered intravenously? If so, is it compatible with common intravenous solutions?
A4: Yes, this compound sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []
Q5: What is the typical route of administration for this compound, and what are its pharmacokinetic properties?
A6: this compound is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]
Q6: Does this compound effectively penetrate into the cerebrospinal fluid (CSF)?
A7: Yes, research shows that this compound can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic this compound levels were detected in the CSF one hour after administration. []
Q7: What is the spectrum of antibacterial activity of this compound?
A8: this compound demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, this compound displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []
Q8: Does this compound exhibit activity against Gram-positive bacteria?
A9: this compound possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []
Q9: Does this compound show activity against anaerobic bacteria?
A10: this compound exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]
Q10: How effective is this compound in treating infections in animal models?
A11: this compound demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] this compound also shows promise in treating biliary infections in rabbits. []
Q11: What clinical applications have been investigated for this compound?
A11: this compound has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:
- Respiratory tract infections: [, , , ]
- Urinary tract infections: [, , , ]
- Biliary infections: []
- Pelvic infections: []
- Skin and soft tissue infections: []
- Bone and joint infections: []
Q12: What are the known mechanisms of resistance to this compound?
A12: Resistance to this compound can be mediated by several mechanisms:
- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of this compound into the cell. []
- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, rendering the antibiotic less effective. []
Q13: Are there any known instances of cross-resistance between this compound and other antibiotics?
A14: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]
Q14: Has this compound been investigated for its potential to modulate host immune responses?
A16: Yes, some research suggests that this compound might influence host defense mechanisms. One study found that mice treated with this compound exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)






